2-Cyclohexyl-2-phenyl-ethanamine

Description

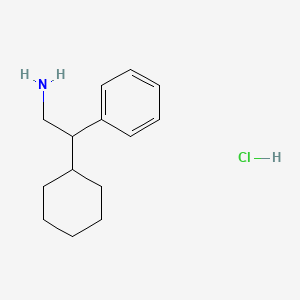

2-Cyclohexyl-2-phenyl-ethanamine is a secondary amine characterized by a central ethanamine backbone substituted with a cyclohexyl and a phenyl group at the 2-position. Such structural features are critical in drug design, influencing bioavailability, metabolic stability, and target binding .

Properties

CAS No. |

92320-99-5 |

|---|---|

Molecular Formula |

C14H22ClN |

Molecular Weight |

239.78 g/mol |

IUPAC Name |

2-cyclohexyl-2-phenylethanamine;hydrochloride |

InChI |

InChI=1S/C14H21N.ClH/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1,3-4,7-8,13-14H,2,5-6,9-11,15H2;1H |

InChI Key |

DRNHBBLNZSRPAR-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C(CN)C2=CC=CC=C2.Cl |

Canonical SMILES |

C1CCC(CC1)C(CN)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

2-(1-Cyclohexenyl)ethylamine (CAS 3399-73-3)

- Molecular Formula : C₈H₁₅N

- Molecular Weight : 125.21 g/mol

- Synthesis involves sodium bis(2-methoxyethoxy)aluminum hydride in THF at 15°C, yielding 95% purity . Physical properties include lower symmetry due to the cyclohexenyl ring, likely reducing melting/boiling points compared to the target compound.

1-Cyclopropyl-2-(2-methylphenyl)ethanamine (CAS 56595-04-1)

- Molecular Formula : C₁₂H₁₇N

- Molecular Weight : 175.27 g/mol

- Key Differences :

- Cyclopropyl substituent introduces ring strain, enhancing reactivity compared to the cyclohexyl group.

- The 2-methylphenyl group increases lipophilicity (logP) relative to the unsubstituted phenyl in the target compound.

- Safety data indicate immediate decontamination requirements, suggesting higher acute toxicity .

Functional Group Variations

Chloroethylamine Derivatives (e.g., 2-Chloro-N,N-diethylethanamine, CAS 100-35-6)

- Molecular Formula : C₆H₁₄ClN

- Molecular Weight : 135.64 g/mol

- Key Differences :

2-(Cyclohexylmethoxy)ethanamine

- Molecular Formula: C₉H₁₉NO

- Molecular Weight : 157.25 g/mol

- Key Differences: Ether linkage enhances hydrophilicity (lower logP) compared to the target compound’s non-polar substituents. Applications may diverge due to altered membrane permeability and metabolic pathways .

Substituent Effects on Physicochemical Properties

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Key Substituent Effects |

|---|---|---|---|---|---|

| 2-Cyclohexyl-2-phenyl-ethanamine | - | C₁₄H₂₁N | ~203.33 | High (~4.5) | High lipophilicity, steric bulk, aromatic interactions |

| 2-(1-Cyclohexenyl)ethylamine | 3399-73-3 | C₈H₁₅N | 125.21 | Moderate (~2.8) | Unsaturated ring lowers symmetry and boiling point |

| 2-Chloro-N,N-diethylethanamine | 100-35-6 | C₆H₁₄ClN | 135.64 | ~1.9 | Electrophilic chlorine enhances reactivity |

Preparation Methods

Alkylation of Phenylacetonitrile

The synthesis of 2-cyclohexyl-2-phenylacetonitrile serves as the foundational step for subsequent reduction to the target amine. Phenylacetonitrile undergoes deprotonation at the α-carbon using strong bases such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at temperatures ranging from −78°C to 0°C. The resulting carbanion reacts with cyclohexyl halides (bromide or iodide) via an SN2 mechanism , where the steric bulk of the cyclohexyl group influences reaction kinetics. Optimal conditions reported for analogous systems involve tetrahydrofuran (THF) as the solvent and reaction times of 4–12 hours, achieving yields of 70–85%.

Key Considerations:

Reductive Conversion to Primary Amine

The reduction of 2-cyclohexyl-2-phenylacetonitrile to the corresponding amine leverages high-efficiency hydride donors. Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) in THF at 15°C under inert atmosphere achieves 95% yield after 21 hours, as demonstrated in structurally related systems. Alternative reductants include:

| Reductant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Red-Al | THF | 15 | 21 | 95 |

| LiAlH4 | Et2O | 0–25 | 12 | 88 |

| H2/Raney Ni | EtOH | 80–100 | 24 | 75 |

Post-reduction purification typically involves aqueous workup, solvent extraction, and vacuum distillation, with the amine distilling at 70–120°C under 5–10 mmHg.

Reductive Amination of Cyclohexylphenyl Ketone

Ketone Synthesis via Friedel-Crafts Acylation

Cyclohexylphenyl ketone is synthesized through Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride in the presence of AlCl3. This electrophilic aromatic substitution proceeds at 0–5°C, yielding 60–75% product after 3 hours.

Ammonia Condensation and Reduction

The ketone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol at pH 6–7. This method, while operationally simpler than nitrile reduction, faces challenges:

- Equilibrium Limitations: Imine formation from sterically hindered ketones is less favorable, requiring excess ammonia.

- Byproduct Formation: Over-reduction to secondary amines occurs at higher temperatures (>40°C), capping yields at 65–70%.

Grignard Addition to Benzonitrile Derivatives

Double Alkylation Strategy

Phenylacetonitrile reacts sequentially with two equivalents of cyclohexylmagnesium bromide in THF at 0°C. The initial addition forms a magnesium imine intermediate, which undergoes protonation to yield 2-cyclohexyl-2-phenylacetonitrile after aqueous workup. This method circumvents the need for strong bases but requires strict anhydrous conditions.

Limitations and Optimization

- Reactivity Constraints: Grignard reagents preferentially attack nitriles over ketones, but competing side reactions limit yields to 50–60%.

- Scale-Up Challenges: Exothermic reactions necessitate controlled addition rates and cooling.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

| Method | Steps | Overall Yield (%) | Purity (GC-MS) | Scalability |

|---|---|---|---|---|

| Nitrile Reduction | 2 | 80–85 | >98% | High |

| Reductive Amination | 2 | 60–65 | 90–95% | Moderate |

| Grignard Alkylation | 2 | 45–55 | 85–90% | Low |

Critical Insights:

- The nitrile reduction route demonstrates superior efficiency and scalability, benefiting from well-established protocols for both alkylation and reduction steps.

- Reductive amination , while operationally straightforward, suffers from thermodynamic limitations in imine formation, rendering it less practical for bulk synthesis.

- Grignard-based approaches remain limited to small-scale applications due to stringent reaction controls and moderate yields.

Mechanistic Considerations in Key Steps

SN2 vs. SN1 in Nitrile Alkylation

The alkylation of phenylacetonitrile with cyclohexyl bromide proceeds predominantly via an SN2 mechanism , as evidenced by retained stereochemistry in chiral analogs. The transition state accommodates partial charge development, with the nitrile’s electron-withdrawing group stabilizing the incipient carbanion.

Hydride Transfer in Nitrile Reduction

Red-Al mediates a concerted hydride transfer to the nitrile’s carbon, forming an alanate intermediate that hydrolyzes to the primary amine. Computational studies suggest that the methoxyethoxy ligands enhance solubility and modulate reactivity, preventing over-reduction.

Industrial-Scale Production Considerations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyclohexyl-2-phenyl-ethanamine, and how can reaction efficiency be optimized?

- Methodological Answer : A multi-step synthesis approach is typical, involving cyclohexylation of phenylacetonitrile followed by reduction to the amine. For optimization, consider using continuous flow reactors to enhance reaction control and minimize by-products, as demonstrated for structurally similar chlorophenoxy derivatives . Catalytic hydrogenation with palladium or nickel catalysts under controlled pressure (e.g., 50–100 psi H₂) is recommended for selective reduction.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns and stereochemistry. For cyclohexyl protons, expect splitting patterns between δ 1.0–2.5 ppm .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for crystal structure refinement. Ensure high-resolution data (≤ 0.8 Å) to resolve potential disorder in the cyclohexyl ring .

- Mass Spectrometry : High-resolution ESI-MS can differentiate isotopic peaks for accurate molecular formula confirmation (e.g., C₁₄H₂₁N, expected m/z 203.17) .

Q. How should researchers design preliminary pharmacological assays for this compound?

- Methodological Answer :

- In vitro binding assays : Screen against monoamine transporters (e.g., serotonin, dopamine) using radioligands like [³H]-paroxetine. Adjust buffer pH to 7.4 to mimic physiological conditions .

- Dose-response curves : Test concentrations from 1 nM to 100 µM, using HEK-293 cells transfected with target receptors. Normalize data to positive controls (e.g., imipramine for uptake inhibition) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Cross-validation : Combine orthogonal assays (e.g., functional cAMP assays alongside radioligand binding) to confirm target engagement .

- Structural dynamics : Perform molecular dynamics simulations (e.g., GROMACS) to analyze conformational flexibility impacting receptor interactions .

- Meta-analysis : Apply qualitative contradiction frameworks (e.g., iterative triangulation of in vitro, in vivo, and computational data) to identify confounding variables like stereochemical impurities .

Q. What strategies are recommended for optimizing enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral resolution : Use preparative HPLC with a Chiralpak IA column and hexane/isopropanol (90:10) mobile phase. Monitor enantiomeric excess (ee) via circular dichroism .

- Asymmetric catalysis : Employ Jacobsen’s catalyst for kinetic resolution during key steps, targeting ≥98% ee .

Q. How can toxicological profiles be systematically evaluated for this compound?

- Methodological Answer :

- Acute toxicity : Follow OECD Guideline 423, administering 300–2000 mg/kg doses to Sprague-Dawley rats. Monitor for CNS depression or respiratory distress .

- Metabolic stability : Use human liver microsomes (HLM) with NADPH cofactors. Quantify parent compound depletion via LC-MS/MS over 60 minutes .

Comparative and Mechanistic Studies

Q. What computational tools are suitable for predicting SAR against monoamine targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina with receptor structures (e.g., 5I6X for SERT). Focus on hydrophobic interactions between the cyclohexyl group and transmembrane helices .

- QSAR modeling : Train models with descriptors like logP and polar surface area, using datasets from PubChem BioAssay (e.g., AID 1259351) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.